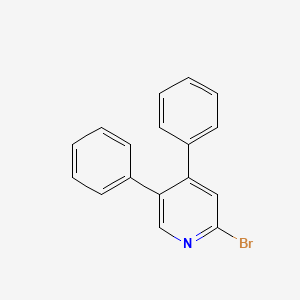

2-Bromo-4,5-diphenylpyridine

Description

2-Bromo-4,5-diphenylpyridine is a brominated pyridine derivative featuring phenyl substituents at the 4- and 5-positions of the heteroaromatic ring. Pyridine derivatives are critical in medicinal chemistry and materials science due to their electron-deficient nature, which facilitates diverse reactivity patterns. The bromine atom at the 2-position enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the diphenyl groups contribute steric bulk and modulate electronic properties. Although direct data on this compound are absent in the provided evidence, inferences about its behavior can be drawn from structurally related brominated aromatics and pyridine analogs .

Properties

Molecular Formula |

C17H12BrN |

|---|---|

Molecular Weight |

310.2 g/mol |

IUPAC Name |

2-bromo-4,5-diphenylpyridine |

InChI |

InChI=1S/C17H12BrN/c18-17-11-15(13-7-3-1-4-8-13)16(12-19-17)14-9-5-2-6-10-14/h1-12H |

InChI Key |

GLHZOIWAMKBUOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2C3=CC=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-diphenylpyridine typically involves the bromination of 4,5-diphenylpyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of 2-Bromo-4,5-diphenylpyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-diphenylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products: The major products formed from these reactions include various substituted pyridines, biphenyl derivatives, and other heterocyclic compounds .

Scientific Research Applications

2-Bromo-4,5-diphenylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-diphenylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and phenyl groups play crucial roles in binding interactions and overall molecular stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Bromo-3-methylpyridine

- Structure : Bromine at position 2, methyl at position 3 (C₆H₆BrN).

- Properties: Smaller molecular size (vs. C₁₇H₁₂BrN for 2-Bromo-4,5-diphenylpyridine) likely increases volatility.

- Reactivity : Bromine at position 2 is reactive in nucleophilic substitutions, but the methyl group may sterically hinder certain reactions.

2-Bromo-4'-methoxyacetophenone

- Structure: Brominated acetophenone derivative with a methoxy group.

- Properties : Log KOW = 2.1 (), indicating moderate lipophilicity. The ketone group introduces polarity, contrasting with pyridine’s nitrogen-driven polarity.

- Reactivity : Bromine on a benzene ring (vs. pyridine) may exhibit slower substitution due to lower electron deficiency.

- Stability : Chemically stable under recommended conditions .

4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine

- Structure : Pyridine with Br at position 4, bromomethyl at position 2, and methyl groups at 3 and 5.

- Properties : Dual bromine atoms increase molecular weight (C₈H₈Br₂N) and reactivity. Steric hindrance from methyl groups may limit accessibility for reactions.

- Hazards: Requires specific first-aid measures for inhalation (), suggesting higher toxicity compared to mono-brominated analogs.

2-Bromo-4,6-dinitroaniline

- Structure : Brominated aniline with nitro groups at 4 and 6.

- Properties : Nitro groups are strongly electron-withdrawing, enhancing Br’s electrophilicity. Detected in textiles at levels exceeding REACH limits (282 µg/g), posing mutagenic risks .

- Contrast : Aniline derivatives (e.g., 2-bromo-4,6-dinitroaniline) are more polar and toxic compared to pyridine analogs due to amine functionality and nitro groups.

Key Research Findings

Substituent Effects : Bromine position and ring type (pyridine vs. benzene) critically influence reactivity. Pyridine’s electron deficiency accelerates Br substitution compared to benzene derivatives .

Steric and Electronic Modulation : Bulky substituents (e.g., diphenyl) reduce reaction rates but enhance thermal stability. Methyl groups offer minimal steric hindrance .

Toxicity Trends : Brominated anilines (e.g., 2-bromo-4,6-dinitroaniline) exhibit higher toxicity due to nitro/amine groups, whereas pyridine derivatives are less studied but likely safer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.